Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate
Description
tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a bromo substituent at the 2-position and a methoxy group at the 6-position of the pyridine ring. The tert-butyl carbamate group (-NHBoc) serves as a protective moiety for amines, widely used in organic synthesis to enhance stability and control reactivity during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)13-7-5-6-8(16-4)14-9(7)12/h5-6H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOXPFRSCMRUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338219-50-3 | |
| Record name | tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate typically involves the reaction of 2-bromo-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
- Substitution reactions can yield various substituted pyridines.
- Oxidation can lead to the formation of corresponding aldehydes or acids.
- Hydrolysis of the carbamate group results in the formation of the corresponding amine and carbon dioxide .
Scientific Research Applications
Chemistry
Biology and Medicine
Industry
Mechanism of Action
The mechanism by which tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets. The bromine and methoxy substituents on the pyridine ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The carbamate group can undergo hydrolysis, releasing the active pyridine derivative that can interact with biological pathways .
Comparison with Similar Compounds
Key Structural Features :
- Pyridine Core : Aromatic heterocycle with nitrogen at the 3-position.
- Substituents : Bromine (electron-withdrawing) at C2 and methoxy (electron-donating) at C4.
- Carbamate Group : tert-Butyloxycarbonyl (Boc) protects the amine, enabling selective deprotection in synthetic workflows.
Comparison with Similar Compounds
The following table compares tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate with structurally related pyridine carbamates, based on substituent effects, physicochemical properties, and synthetic applications.
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. This contrasts with chloro (Cl) or bromo (Br) groups, which are electron-withdrawing and may direct reactions to meta/para positions . Bromine at C2 (common in all analogs) facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for biaryl or amine functionalization .
Physicochemical Properties :
- Solubility : Methoxy-substituted analogs are expected to exhibit higher aqueous solubility compared to chloro- or methyl-substituted derivatives due to the polar OCH₃ group.
- Stability : The Boc group in all analogs ensures stability under basic conditions but is acid-labile, enabling selective deprotection .
Biological Activity
Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄BrN₃O₂
- Molecular Weight : 288.15 g/mol
- CAS Number : [XXXXXX] (to be filled with the specific CAS number)
The compound features a pyridine ring substituted with a bromine atom and a methoxy group, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the bromine and methoxy groups enhances its binding affinity, potentially modulating the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cellular responses.
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Studies have shown potential effectiveness against various microbial strains.
- Antiparasitic Effects : The compound has demonstrated activity against certain parasites, making it a candidate for further exploration in antiparasitic drug development.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Active against Plasmodium spp. | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Antiparasitic Activity : Research published in PMC highlighted the compound's effectiveness against Plasmodium falciparum, showing a promising EC50 value that warrants further investigation into its mechanism and potential as an antimalarial agent .
- Metabolic Stability : Investigations into the metabolic pathways revealed that modifications to the pyridine ring could enhance metabolic stability while maintaining biological efficacy. This balance is crucial for drug development .
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Mechanistic Studies : Further elucidating the specific molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity and pharmacokinetics.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before considering clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
